Fmoc-[D]Gly-OH
Overview
Description
“Fmoc-[D]Gly-OH” is an N-Fmoc-protected form of Glycine . It is used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
“Fmoc-[D]Gly-OH” is synthesized using the Fmoc strategy, which is popular in solid-phase peptide synthesis (SPPS). The synthesis involves the use of Boc-protected amino acids, but this strategy faces several drawbacks, as they do not absorb UV light, are sensitive in acidic environments, and must be deprotected and reprotected to Fmoc for SPPS while retaining other orthogonal protective groups .
Molecular Structure Analysis
The molecular structure of “Fmoc-[D]Gly-OH” is represented by the formula C17H15NO4 . More detailed structural information can be found in chemical databases .
Chemical Reactions Analysis
“Fmoc-[D]Gly-OH” is involved in various chemical reactions, particularly in the synthesis of peptides and proteins. It is used as a linker in the construction of antibody-drug conjugates (ADCs) . It is also used in the synthesis of Fmoc-glycine .
Physical And Chemical Properties Analysis
“Fmoc-[D]Gly-OH” is a white to light yellow crystal powder . More detailed physical and chemical properties can be found in chemical databases .
Scientific Research Applications
Application in Organic Chemistry and Medicinal Chemistry
“Fmoc-[D]Gly-OH” is a derivative of the amino acid glycine, where “Fmoc” stands for fluorenylmethyloxycarbonyl, a protective group used in peptide synthesis . This compound is used in the field of organic chemistry and medicinal chemistry .
Summary of the Application
The Fmoc group is used to protect the amino group in peptide synthesis, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, which does not affect other parts of the molecule .
Methods of Application or Experimental Procedures
In a typical procedure, the Fmoc group is removed by treating the compound with a base such as piperidine. The deprotected amino group can then react with the carboxyl group of another amino acid to form a peptide bond .
Results or Outcomes
The use of Fmoc-[D]Gly-OH in peptide synthesis allows for the selective formation of peptide bonds, leading to the synthesis of peptides with a specific sequence .
Application in Organic Chemistry and Medicinal Chemistry
“Fmoc-[D]Gly-OH” is a derivative of the amino acid glycine, where “Fmoc” stands for fluorenylmethyloxycarbonyl, a protective group used in peptide synthesis . This compound is used in the field of organic chemistry and medicinal chemistry .
Summary of the Application
The Fmoc group is used to protect the amino group in peptide synthesis, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, which does not affect other parts of the molecule .
Methods of Application or Experimental Procedures
In a typical procedure, the Fmoc group is removed by treating the compound with a base such as piperidine. The deprotected amino group can then react with the carboxyl group of another amino acid to form a peptide bond .
Results or Outcomes
The use of Fmoc-[D]Gly-OH in peptide synthesis allows for the selective formation of peptide bonds, leading to the synthesis of peptides with a specific sequence .
Application in Antibody-Drug Conjugates (ADCs) Synthesis
“Fmoc-[D]Gly-OH” is also used as a linker in the construction of antibody-drug conjugates (ADCs) .
Summary of the Application
In ADCs, the drug is typically linked to the antibody through a chemical linker. “Fmoc-[D]Gly-OH” can be used as a linker that is cleavable in the lysosome, allowing the drug to be released inside the cell .
Methods of Application or Experimental Procedures
The Fmoc-[D]Gly-OH linker is attached to the drug and the antibody separately. The two components are then combined to form the ADC .
Results or Outcomes
The use of a cleavable linker like “Fmoc-[D]Gly-OH” allows for the selective release of the drug inside the cell, increasing the efficacy of the ADC and reducing side effects .
Application in Green Chemistry
“Fmoc-[D]Gly-OH” is used in the field of green chemistry for the efficient hydrolysis of Fmoc-protected amino esters .
Methods of Application or Experimental Procedures
Mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .
Results or Outcomes
The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Application in Solid-Phase Peptide Synthesis (SPPS)
“Fmoc-[D]Gly-OH” is used in the synthesis of various peptides for SPPS .
Summary of the Application
“Fmoc-[D]Gly-OH” is used as a building block in the synthesis of various peptides. It is used in the construction of peptides with specific sequences .
Methods of Application or Experimental Procedures
“Fmoc-[D]Gly-OH” is used in the stepwise addition of amino acids in the solid-phase peptide synthesis. The Fmoc group is removed under mild basic conditions, allowing the next amino acid to be added .
Results or Outcomes
The use of “Fmoc-[D]Gly-OH” allows for the synthesis of peptides with specific sequences. This is crucial in the study of protein structure and function .
properties
IUPAC Name |
2,2-dideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDFTQNXLHCGO-KNXIQCGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583857 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2,2-~2~H_2_)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-[D]Gly-OH | |
CAS RN |
284665-11-8 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2,2-~2~H_2_)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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